molecular formula C6H4Br2O B166983 3,4-Dibromophenol CAS No. 615-56-5

3,4-Dibromophenol

Cat. No.: B166983
CAS No.: 615-56-5
M. Wt: 251.9 g/mol
InChI Key: KYZSNVXYOQKZAK-UHFFFAOYSA-N
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Description

3,4-Dibromophenol is an organic compound consisting of a benzene ring substituted with two bromine atoms and one hydroxyl group. Its molecular formula is C₆H₄Br₂O, and it is one of the six structural isomers of dibromophenol. This compound is known for its distinctive properties and applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

3,4-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring

Mode of Action

Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic reactions, leading to changes in the target molecules.

Biochemical Pathways

This compound may be involved in the microbial degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . While this pathway involves a different compound, it suggests that this compound could potentially be involved in similar biochemical pathways.

Pharmacokinetics

It has been demonstrated that this compound can be analyzed using reverse phase (rp) hplc method with simple conditions This suggests that the compound may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted

Result of Action

A study has shown that 2,3- or this compound induced cytotoxicity in isolated kidney cells (ikc) from male fischer 344 rats . This suggests that this compound may have cytotoxic effects, although the exact mechanisms and results of its action require further investigation.

Action Environment

Brominated phenols and indoles, including this compound, have been identified in marine sediment and water samples . This suggests that the compound’s action and stability may be influenced by environmental factors such as temperature, pH, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

3,4-Dibromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, this compound can act as a substrate for certain peroxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), which in turn can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the expression of genes involved in detoxification processes, highlighting its impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. These effects include oxidative stress, inflammation, and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The involvement of this compound in these metabolic pathways highlights its role in modulating metabolic flux and influencing metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments and its interactions with specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of a hydroxyl group in this compound can facilitate its interaction with mitochondrial proteins, leading to its accumulation in the mitochondria. This subcellular localization can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the reaction of phenol with bromine in the presence of a solvent such as carbon disulfide or glacial acetic acid. The reaction conditions typically include controlled temperature and the use of catalysts to ensure selective bromination at the 3 and 4 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine and phenol as starting materials. The reaction is carried out in reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form less brominated phenols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of monobromophenols or phenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3,4-Dibromophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,5-Dibromophenol

Comparison: 3,4-Dibromophenol is unique due to the specific positioning of the bromine atoms at the 3 and 4 positions on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other dibromophenol isomers. For example, the 3,4-isomer may exhibit different solubility, melting point, and reactivity compared to the 2,4- or 3,5-isomers.

Properties

IUPAC Name

3,4-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZSNVXYOQKZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210469
Record name 3,4-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-56-5
Record name 3,4-Dibromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromophenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3,4-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxicological implications of 3,4-Dibromophenol on kidney cells?

A: Research by [] investigated the nephrotoxic effects of both 2,3- and this compound using in vitro models of isolated kidney cells. While the specific findings regarding this compound are not detailed in the abstract, this study highlights the importance of understanding the potential adverse effects of this compound on kidney function.

Q2: Can computational chemistry methods be used to study the formation of environmental pollutants from this compound?

A: Yes, the study by [] employed both quantum chemical calculations and direct dynamic simulations to investigate the gas-phase formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from reactions involving this compound and 2,4,5-tribromophenol. This approach provides insights into the mechanisms of PBDD/F formation and their potential environmental risks.

Q3: Have any studies investigated the long-range interactions within the this compound molecule?

A: Interestingly, [] delves into the long-range 4J- and 6J-interactions specifically within the 2,6-dimethyl-3,4-dibromophenol molecule. While not identical to this compound, this research offers valuable information about the potential influence of substituents on the overall molecular properties and interactions of structurally similar brominated phenols.

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